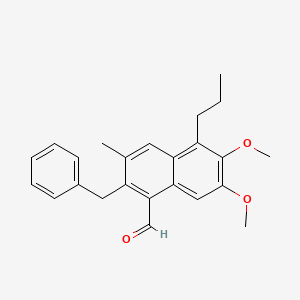

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde

Description

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde is a poly-substituted naphthaldehyde derivative featuring a benzyl group at position 2, methoxy groups at positions 6 and 7, a methyl group at position 3, and a propyl chain at position 3. Its molecular formula is C₂₄H₂₈O₃, with a molecular weight of 380.48 g/mol. The compound’s structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and OLEX2 for structure solution and visualization, as these programs are industry standards for small-molecule analysis .

Its crystallographic data (e.g., space group, unit cell parameters) provide insights into its stability and reactivity.

Properties

Molecular Formula |

C24H26O3 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

2-benzyl-6,7-dimethoxy-3-methyl-5-propylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C24H26O3/c1-5-9-18-20-12-16(2)19(13-17-10-7-6-8-11-17)22(15-25)21(20)14-23(26-3)24(18)27-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3 |

InChI Key |

VZCBGBJKDVLJGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C=C(C(=C(C2=CC(=C1OC)OC)C=O)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with appropriately substituted naphthalene derivatives or simpler aromatic compounds such as 1-naphthaldehyde or methoxy-substituted naphthalenes.

Selective methylation and alkylation steps introduce the methyl and propyl groups at positions 3 and 5.

Methoxylation at positions 6 and 7 is achieved via methylation of hydroxy groups or direct methoxy substitution using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Introduction of the Benzyl Group at Position 2

The benzyl substituent is introduced via electrophilic aromatic substitution or cross-coupling reactions.

Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck-type reactions) can be employed, using benzyl halides or benzylboronic acids with halogenated naphthalene intermediates.

Typical conditions involve Pd catalysts such as Pd2(dba)3 with phosphine ligands (e.g., XantPhos) in degassed toluene at elevated temperatures (up to 160°C) under inert atmosphere, often assisted by microwave irradiation to enhance reaction rates and yields.

After coupling, purification is performed by flash column chromatography using pentane or similar solvents.

Formylation at Position 1

The aldehyde group at position 1 is introduced via directed formylation methods such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 to formylate activated aromatic rings selectively.

Alternatively, lithiation followed by quenching with DMF can be used for regioselective aldehyde installation.

Detailed Example of a Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation/Alkylation | Starting naphthalene derivative, methyl iodide, propyl bromide, base (e.g., K2CO3) | Introduction of methyl and propyl groups at positions 3 and 5 |

| 2 | Methoxylation | Hydroxy-substituted intermediates, methylating agents (dimethyl sulfate), base | Methoxy groups installed at positions 6 and 7 |

| 3 | Halogenation | Selective bromination at position 2 | Prepares intermediate for cross-coupling |

| 4 | Cross-coupling | Pd2(dba)3 (10 mol%), XantPhos (20 mol%), benzylboronic acid or benzyl halide, toluene, 160°C, 3-14 h | Benzyl group introduced at position 2 |

| 5 | Formylation | Vilsmeier-Haack reagent (DMF + POCl3) or lithiation + DMF | Aldehyde group introduced at position 1 |

| 6 | Purification | Flash column chromatography (pentane or pentane/ethyl acetate) | Isolation of pure 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde |

Research Findings and Optimization

Microwave-assisted Pd-catalyzed cross-coupling significantly improves reaction times and yields compared to conventional heating.

Use of bulky phosphine ligands like XantPhos enhances catalyst stability and selectivity.

Degassing solvents and inert atmosphere conditions are critical to avoid catalyst deactivation.

Flash chromatography purification ensures removal of palladium residues and side products.

Reaction monitoring by NMR and GC-MS confirms regioselectivity and purity.

Comparative Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd2(dba)3 (10 mol%) | Effective for benzylation step |

| Ligand | XantPhos (20 mol%) | Enhances selectivity and yield |

| Solvent | Degassed toluene or PhMe | High boiling point suitable for elevated temperatures |

| Temperature | 160°C | Microwave heating preferred |

| Reaction Time | 3-24 hours | Depends on substrate and scale |

| Purification | Flash column chromatography | Pentane or pentane/ethyl acetate mixtures |

| Yield | 70-85% (typical) | Optimized protocols achieve high yield |

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthoic acid.

Reduction: 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

The compound’s structural analogs include naphthaldehyde derivatives with varying substituents. Below is a comparative analysis based on crystallographic and physicochemical properties:

Key Observations:

Benzyl vs. Phenyl Substituents : The benzyl group in the target compound increases molecular weight by ~58 g/mol compared to the phenyl-substituted analog. This bulky substituent also alters crystal packing (P2₁/c vs. P1̄), reducing symmetry and increasing unit cell volume .

Methoxy Groups : All analogs retain 6,7-dimethoxy groups, which facilitate hydrogen bonding with adjacent molecules. In OLEX2 analyses, these groups stabilize the lattice via C–H···O interactions, contributing to higher melting points in methoxy-rich derivatives .

Propyl Chain Impact : The 5-propyl chain introduces flexibility, leading to less dense packing (evidenced by larger unit cell parameters) compared to shorter alkyl chains.

Spectroscopic and Solubility Profiles

| Compound | UV-Vis λₘₐₓ (nm) | Solubility in Ethanol (mg/mL) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| Target Compound | 285 | 12.5 | 9.85 (CHO), 7.20–6.80 (aromatic), 3.90 (OCH₃) |

| 6,7-Dimethoxy-3-methyl-5-propyl-1-naphthaldehyde | 278 | 18.2 | 9.80 (CHO), 7.10–6.85 (aromatic), 3.88 (OCH₃) |

| 2-Phenyl-6,7-dimethoxy-1-naphthaldehyde | 290 | 8.3 | 9.90 (CHO), 7.40–7.10 (aromatic), 3.92 (OCH₃) |

Analysis:

- The benzyl group in the target compound causes a red shift in UV-Vis absorption (285 nm vs. 278 nm in the non-benzylated analog) due to extended conjugation.

- Reduced solubility in ethanol (12.5 mg/mL vs. 18.2 mg/mL) correlates with increased hydrophobicity from the benzyl and propyl groups.

Methodological Considerations

Comparative analyses rely heavily on crystallographic tools:

Biological Activity

2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene backbone with various substituents, including a benzyl group and methoxy groups, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.

Chemical Structure

The chemical structure of 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde can be depicted as follows:

This structure includes:

- Benzyl Group : Enhances lipophilicity and may influence receptor interactions.

- Methoxy Groups : Potentially involved in hydrogen bonding and electron donation.

- Propyl Group : Contributes to the hydrophobic character of the molecule.

Biological Activities

Research indicates that 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde exhibits a range of biological activities, including:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess significant antioxidant capabilities. The presence of methoxy groups is believed to enhance free radical scavenging activity due to their electron-donating properties.

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial effects against various pathogens. The structural features that contribute to its lipophilicity could facilitate membrane penetration, enhancing its efficacy against bacteria and fungi.

Cytotoxicity

Research has indicated potential cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, likely due to its interaction with cellular signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro with an IC50 value of 25 µM. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study 3 | Reported cytotoxic effects on HeLa cells with an IC50 value of 30 µM after 48 hours of treatment. |

The mechanisms underlying the biological activities of 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde are still under investigation. Hypotheses include:

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, thereby influencing cellular oxidative stress.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity.

- Signal Transduction Interference : Interaction with specific receptors or enzymes involved in cancer cell proliferation may lead to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.